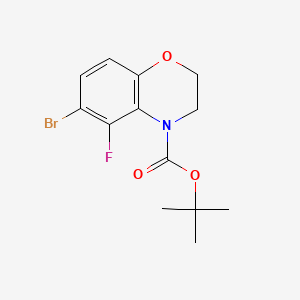

4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine

Description

Properties

IUPAC Name |

tert-butyl 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrFNO3/c1-13(2,3)19-12(17)16-6-7-18-9-5-4-8(14)10(15)11(9)16/h4-5H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMDEABOJMKGDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC2=C1C(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718439 | |

| Record name | tert-Butyl 6-bromo-5-fluoro-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-72-9 | |

| Record name | tert-Butyl 6-bromo-5-fluoro-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of tert-butyl 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical and physical properties, explore detailed synthetic and purification methodologies, and discuss its current and potential applications in the development of novel therapeutics. This document is intended to be a practical resource, offering field-proven insights and robust protocols to accelerate research and development efforts.

Core Molecular Attributes and Physicochemical Properties

4-BOC-6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine is a synthetically versatile molecule featuring a fluorinated and brominated benzoxazine core, with the nitrogen atom of the oxazine ring protected by a tert-butoxycarbonyl (BOC) group. This combination of functionalities makes it a valuable intermediate for introducing the benzoxazine scaffold into more complex molecular architectures.

Table 1: Key Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine-4-carboxylate | - |

| CAS Number | 1352318-72-9 | [1][] |

| Molecular Formula | C₁₃H₁₅BrFNO₃ | - |

| Molecular Weight | 332.17 g/mol | - |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC2=C1C(=C(C=C2)Br)F | - |

While specific experimental data for properties such as melting point, boiling point, and solubility are not widely published, the presence of the bromine and fluorine atoms is expected to influence the molecule's lipophilicity and reactivity. The BOC protecting group offers stability under a range of conditions while allowing for facile deprotection under acidic conditions.[3]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound typically involves a multi-step sequence, leveraging established methodologies for the formation of the benzoxazine ring system.[4][5] The following protocol outlines a representative and reliable approach.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

-

2-Amino-4-bromo-5-fluorophenol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

1,2-Dibromoethane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step 1: N-Boc Protection of 2-Amino-4-bromo-5-fluorophenol

-

To a solution of 2-amino-4-bromo-5-fluorophenol in THF, add triethylamine (1.2 equivalents).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in THF at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.

Step 2: O-Alkylation with 1,2-Dibromoethane

-

Dissolve the crude product from Step 1 in DMF.

-

Add potassium carbonate (2.0 equivalents) and 1,2-dibromoethane (1.5 equivalents).

-

Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate in vacuo.

Step 3: Intramolecular Cyclization

-

Dissolve the crude product from Step 2 in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

Purification

The crude this compound is typically purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is generally effective. The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Spectroscopic Characterization

While a comprehensive, publicly available dataset is limited, based on the structure and data from related compounds, the following spectral characteristics are expected.[1][6][7]

Table 2: Expected Spectroscopic Data

| Technique | Expected Chemical Shifts / Signals |

| ¹H NMR | δ (ppm): Aromatic protons (2H, multiplet), Oxazine ring protons (-OCH₂CH₂N-, 4H, multiplet), BOC group protons (-C(CH₃)₃, 9H, singlet). |

| ¹³C NMR | δ (ppm): Aromatic carbons (including C-Br and C-F), Oxazine ring carbons, BOC carbonyl carbon, BOC quaternary carbon, BOC methyl carbons. |

| ¹⁹F NMR | A singlet or doublet corresponding to the fluorine atom on the aromatic ring. |

| Mass Spec (ESI) | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight. |

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its key functional groups:

-

BOC-Protected Amine: The BOC group is stable to many reagents but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to reveal the secondary amine.[3] This allows for subsequent functionalization at the nitrogen atom.

-

Aryl Bromide: The bromine atom on the aromatic ring is a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This enables the introduction of a wide range of substituents at the 6-position of the benzoxazine core.

-

Fluorinated Aromatic Ring: The fluorine atom can influence the electronic properties of the aromatic ring and can be involved in specific interactions with biological targets.[8]

Caption: Key reactive sites and potential transformations of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The 2,3-dihydro-1,4-benzoxazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[8] Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[9][10]

The specific substitution pattern of this compound makes it a particularly attractive starting material for the synthesis of novel drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a convenient point for diversification through cross-coupling chemistry. This allows for the systematic exploration of the structure-activity relationship (SAR) of new benzoxazine-based compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on data for structurally related compounds, it should be considered as potentially irritating to the skin and eyes.[11][12]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with potential therapeutic applications. Its well-defined reactive sites allow for controlled and predictable chemical transformations, making it an ideal starting material for the generation of diverse chemical libraries for drug discovery programs. This guide provides a solid foundation of its chemical properties, a reliable synthetic protocol, and an overview of its potential applications, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

-

ChemWhat. CAS 1352318-72-9 this compound. Available from: [Link]

-

Polymers (Basel). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. 2021;13(9):1421. Available from: [Link]

-

ResearchGate. High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. 2002. Available from: [Link]

-

ResearchGate. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. 2022. Available from: [Link]

-

Acta Crystallographica Section E: Structure Reports Online. tert-Butyl 6-acetamido-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate. 2010;66(Pt 12):o2600. Available from: [Link]

-

ResearchGate. Synthesis and Properties of Benzoxazine Resins. 2017. Available from: [Link]

-

Polymers (Basel). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. 2020;12(3):694. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. 2023;14(10): 1000-08. Available from: [Link]

-

ResearchGate. Various Synthetic Methods of Benzoxazine Monomers. 2017. Available from: [Link]

-

Polymers (Basel). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. 2021;13(9):1421. Available from: [Link]

-

ResearchGate. (a) ¹ H NMR spectra and (b) ¹⁹F NMR spectra of benzoxazine monomers. 2020. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Pharmacological Profile of Benzoxazines: A Short Review. 2010; 2(4):309-316. Available from: [Link]

-

ResearchGate. Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. 2024. Available from: [Link]

-

Taylor & Francis Online. Benzoxazine – Knowledge and References. Available from: [Link]

-

PubChem. 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid. Available from: [Link]

Sources

- 1. 1352318-72-9|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. jocpr.com [jocpr.com]

- 11. This compound | ChemScene | Chemikart [supplies-mortuary-racks.chemikart.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

synthesis of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine

An In-depth Technical Guide to the Synthesis of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine

Abstract

The 2,3-dihydro-1,4-benzoxazine scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a wide range of biologically active compounds and high-performance polymers. The targeted introduction of halogen atoms, such as fluorine and bromine, provides a powerful tool for modulating molecular properties, including metabolic stability, lipophilicity, and binding interactions. Furthermore, the bromine substituent serves as a versatile synthetic handle for subsequent cross-coupling reactions, enabling further molecular diversification. This guide provides a comprehensive, scientifically-grounded methodology for the multi-step synthesis of This compound , a key intermediate for advanced drug discovery and development programs. We will dissect each synthetic step, explaining the underlying chemical principles, providing detailed experimental protocols, and emphasizing the rationale behind procedural choices to ensure reproducibility and success.

Introduction: The Strategic Value of Substituted Benzoxazines

1,4-Benzoxazine derivatives are at the core of numerous therapeutic agents and functional materials.[1] The strategic functionalization of the benzoxazine ring system is a cornerstone of modern synthetic chemistry. The inclusion of a fluorine atom, as in the target molecule, is a well-established strategy in medicinal chemistry to enhance metabolic stability and modify physicochemical properties. The bromine atom at the C-6 position is not merely a substituent but a gateway for further elaboration via palladium-catalyzed cross-coupling reactions, allowing for the introduction of complex carbon-based fragments.

The synthesis described herein is a logical, three-stage process designed for efficiency and control:

-

Formation of the Core Scaffold: Synthesis of 5-fluoro-2,3-dihydro-1,4-benzoxazine.

-

Regioselective Aromatic Halogenation: Introduction of a bromine atom at the C-6 position.

-

Amine Protection: Installation of a tert-butyloxycarbonyl (BOC) group on the ring nitrogen to yield the final product.

This guide is structured to provide researchers and drug development professionals with not only a protocol but also a deep understanding of the reaction dynamics, enabling them to adapt and troubleshoot the synthesis as needed.

Overall Synthetic Workflow

The multi-step synthesis proceeds from a commercially available substituted aminophenol to the final protected benzoxazine. Each step is designed to be high-yielding and amenable to standard laboratory purification techniques.

Figure 1: Three-step synthetic pathway to the target compound.

Part I: Synthesis of the Core Scaffold: 5-Fluoro-2,3-dihydro-1,4-benzoxazine

Scientific Principle

The construction of the 1,4-benzoxazine ring system is achieved via a two-step sequence starting from 2-amino-3-fluorophenol. The first step involves the N-acylation of the more nucleophilic amino group with chloroacetyl chloride. The basic conditions, provided by sodium bicarbonate, neutralize the HCl generated during the reaction. The subsequent intramolecular Williamson ether synthesis is less favorable in this case. Therefore, a more robust method is employed: the reduction of the resulting amide to the corresponding amine and simultaneous cyclization, or a subsequent cyclization after reduction of the intermediate chloroacetamide. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is used to reduce the amide carbonyl, leading to the formation of the dihydrobenzoxazine ring.

Detailed Experimental Protocol

Step 1a: N-Acylation

-

To a stirred solution of 2-amino-3-fluorophenol (1.0 eq.) in a suitable solvent such as acetone or tetrahydrofuran (THF) at 0 °C, add sodium bicarbonate (NaHCO₃, 2.5 eq.).

-

Slowly add chloroacetyl chloride (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude N-(2-fluoro-6-hydroxyphenyl)-2-chloroacetamide.

Step 1b: Reductive Cyclization

-

Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

Suspend lithium aluminum hydride (LiAlH₄, 3.0 eq.) in anhydrous THF in a round-bottom flask equipped with a reflux condenser and an inert gas inlet.

-

Cool the suspension to 0 °C.

-

Dissolve the crude chloroacetamide from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite.

-

Wash the filter cake with THF or ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-fluoro-2,3-dihydro-1,4-benzoxazine.

Reagent Data Table

| Reagent | M.W. ( g/mol ) | Eq. | Moles (mmol) | Amount |

| 2-Amino-3-fluorophenol | 127.11 | 1.0 | 10.0 | 1.27 g |

| Chloroacetyl chloride | 112.94 | 1.1 | 11.0 | 0.98 mL |

| Sodium Bicarbonate | 84.01 | 2.5 | 25.0 | 2.10 g |

| Lithium Aluminum Hydride | 37.95 | 3.0 | 30.0 | 1.14 g |

Part II: Regioselective Bromination

Scientific Principle

Electrophilic aromatic substitution on the 5-fluoro-2,3-dihydro-1,4-benzoxazine ring is directed by the existing substituents. The secondary amine of the oxazine ring is a powerful activating, ortho, para-directing group. The fluorine atom is a deactivating, but also ortho, para-directing group. The directing vectors are as follows:

-

-NH- group (position 4): Activates and directs to positions 5 (blocked) and 7. More strongly, it directs para to position 6.

-

-F group (position 5): Deactivates and directs to positions 6 and 4 (blocked).

The C-6 position is strongly activated by the para amino group and the ortho fluoro group, making it the most electron-rich and sterically accessible position for electrophilic attack. N-Bromosuccinimide (NBS) is a convenient and milder source of electrophilic bromine compared to liquid Br₂, reducing the risk of over-bromination and improving safety.[2]

Detailed Experimental Protocol

-

Dissolve 5-fluoro-2,3-dihydro-1,4-benzoxazine (1.0 eq.) in acetonitrile or dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise over 15 minutes, keeping the solution protected from light.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel) to afford 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine.

Reagent Data Table

| Reagent | M.W. ( g/mol ) | Eq. | Moles (mmol) | Amount |

| 5-Fluoro-2,3-dihydro-1,4-benzoxazine | 153.15 | 1.0 | 5.0 | 766 mg |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 5.25 | 934 mg |

Part III: N-Boc Protection

Scientific Principle

The final step is the protection of the secondary amine at the N-4 position. The tert-butyloxycarbonyl (BOC) group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[3][4] The reaction proceeds by the nucleophilic attack of the benzoxazine nitrogen onto the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A tertiary amine base, such as triethylamine (Et₃N), is used to scavenge the acidic proton, and a catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction.[5]

Figure 2: Catalytic role of DMAP in the N-Boc protection reaction.

Detailed Experimental Protocol

-

Dissolve 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine (1.0 eq.) in dichloromethane (DCM).

-

Add triethylamine (Et₃N, 1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) to the solution.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction by TLC until completion.

-

Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove bases), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product, this compound, can be purified by flash column chromatography or recrystallization if necessary.

Reagent Data Table

| Reagent | M.W. ( g/mol ) | Eq. | Moles (mmol) | Amount |

| 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine | 232.05 | 1.0 | 4.0 | 928 mg |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.2 | 4.8 | 1.05 g |

| Triethylamine (Et₃N) | 101.19 | 1.5 | 6.0 | 0.84 mL |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | 0.4 | 49 mg |

Characterization and Validation

The identity and purity of the final product and all intermediates should be rigorously confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will confirm the molecular structure. Key transformations to observe include the appearance of the BOC group protons (~1.5 ppm) in the ¹H NMR and the disappearance of the N-H proton signal in the final step.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the product.

-

Infrared (IR) Spectroscopy: The appearance of a strong carbonyl stretch (~1700 cm⁻¹) for the BOC group provides clear evidence of a successful protection reaction.

Safety Considerations

-

Chloroacetyl chloride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Lithium aluminum hydride (LiAlH₄): Pyrophoric and reacts violently with water. Use under an inert atmosphere and quench with extreme care.

-

N-Bromosuccinimide (NBS): Irritant and light-sensitive. Avoid inhalation and skin contact.

-

Solvents: Dichloromethane, THF, and other organic solvents are flammable and/or toxic. Handle with appropriate care.

Conclusion

This guide details a robust and logical three-part synthesis for This compound . By breaking down the synthesis into discrete, well-understood chemical transformations—scaffold formation, regioselective halogenation, and amine protection—this protocol provides a clear and reproducible pathway to a valuable chemical building block. The emphasis on the underlying principles of each step empowers researchers to not only execute the synthesis but also to intelligently adapt it for the creation of novel analogs, thereby accelerating progress in drug discovery and materials science.

References

-

Ishida, H., & Ohashi, S. (2017). Various Synthetic Methods of Benzoxazine Monomers. In Handbook of Benzoxazine Resins. Elsevier.

-

Lin, C.-H., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 694.

-

Patel, M., et al. (2023). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Drug Delivery and Therapeutics, 13(12), 116-123.

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

-

Li, S., et al. (2009). Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. Polymers for Advanced Technologies, 20(10), 834-840.

-

Grzegorz, M., & Elzbieta, B. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(6), 291-297.

Sources

A Technical Guide to 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine (CAS No. 1352318-72-9): Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of tert-butyl 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine-4-carboxylate, a highly functionalized synthetic building block crucial for modern medicinal chemistry. We will explore its physicochemical properties, outline a representative synthetic strategy, and detail its strategic applications in drug discovery, focusing on the orthogonal reactivity of its key functional groups: the acid-labile BOC-protecting group, the versatile bromine handle for cross-coupling, and the modulating fluorine substituent. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate for the synthesis of complex molecular architectures and novel therapeutic agents.

Introduction: The 1,4-Benzoxazine Privileged Scaffold

The 1,4-benzoxazine ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] This heterocyclic motif imparts favorable pharmacokinetic properties and provides a rigid framework for the precise spatial orientation of pharmacophoric elements. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and neuroprotective effects.[2][3] Notable drugs such as the antibacterial agent Levofloxacin feature a related fused benzoxazine core, highlighting the scaffold's clinical relevance.[1]

The subject of this guide, 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine, is not an end-product but a sophisticated intermediate, purposefully designed for multi-step synthetic campaigns. Its utility lies in the strategic combination of three key chemical features:

-

The tert-butoxycarbonyl (BOC) group: A robust protecting group for the benzoxazine nitrogen, which can be selectively removed under acidic conditions to allow for late-stage diversification.

-

The Bromine Atom: Positioned on the aromatic ring, it serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.[4]

-

The Fluorine Atom: An increasingly common feature in modern pharmaceuticals, the fluorine atom can modulate the compound's acidity (pKa), lipophilicity, and metabolic stability, often leading to improved drug-like properties.

This guide will dissect these features to provide a comprehensive understanding of the compound's role as a powerful tool in the drug discovery pipeline.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. While experimental spectroscopic data is proprietary to individual suppliers, a predictive analysis based on its structure is provided to aid in characterization.

| Property | Value |

| CAS Number | 1352318-72-9 |

| IUPAC Name | tert-butyl 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine-4-carboxylate |

| Molecular Formula | C₁₃H₁₅BrFNO₃ |

| Molecular Weight | 332.17 g/mol |

| Appearance | Typically an off-white to pale yellow solid |

Expected Spectroscopic Data:

-

¹H NMR: Signals corresponding to the tert-butyl protons (~1.5 ppm, singlet, 9H), the two methylene groups of the oxazine ring (diastereotopic protons, complex multiplets between 3.8-4.5 ppm, 4H), and two aromatic protons (doublets in the 7.0-7.8 ppm region).

-

¹³C NMR: Resonances for the tert-butyl carbons, the BOC carbonyl carbon (~153 ppm), the two methylene carbons, and the aromatic carbons, with C-F and C-Br couplings influencing the signals.

-

¹⁹F NMR: A single resonance, likely a doublet of doublets due to coupling with adjacent aromatic protons.

-

Mass Spectrometry (ESI-MS): Expected [M+H]⁺ peak at m/z 332.0/334.0, showing the characteristic isotopic pattern for a monobrominated compound.

Synthesis and Reaction Workflow

While multiple routes to the 1,4-benzoxazine core exist, a plausible and efficient synthesis of the title compound involves a multi-step sequence starting from commercially available precursors. The following workflow is representative of a common strategy employed in organic synthesis.

Caption: A representative synthetic workflow for the target compound.

Causality in Synthesis:

-

Ring Formation: The synthesis begins with a suitably substituted aminophenol. Cyclization with a two-carbon electrophile like 1,2-dibromoethane or chloroacetyl chloride followed by reduction establishes the core dihydro-1,4-benzoxazine ring.

-

BOC Protection: The secondary amine of the heterocyclic ring is nucleophilic and can interfere with subsequent reactions, particularly metal-catalyzed couplings. Therefore, it is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base like triethylamine (TEA) or DMAP.[5] This step is crucial for ensuring the chemoselectivity of later transformations. The BOC group is chosen for its stability under a wide range of conditions (e.g., basic, hydrogenolytic, nucleophilic) while being easily removable with acid.[6]

Strategic Applications in Medicinal Chemistry

The primary value of this compound is its capacity for controlled, sequential diversification. The BOC group and the bromine atom offer orthogonal chemical handles, allowing for selective reactions at either position.

Caption: Orthogonal reaction pathways from the core building block.

-

Pathway A (N-Functionalization): The BOC group can be cleanly removed using strong acids like trifluoroacetic acid (TFA) in an inert solvent such as dichloromethane (DCM).[7] This unmasks the secondary amine, which can then participate in a variety of bond-forming reactions, including amide coupling, reductive amination, and alkylation, to build out one vector of the molecule.

-

Pathway B (C-Functionalization): The aryl bromide is a classic substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs the bromide with a boronic acid or ester, is particularly powerful for forming new carbon-carbon bonds.[4][8][9] This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups at the 6-position. These reactions are typically performed with a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water, DMF).[8] Importantly, these conditions are compatible with the BOC protecting group, demonstrating the orthogonality of the two sites.

Experimental Protocols and Safe Handling

The following protocols are representative methodologies. Researchers should always first perform reactions on a small scale and optimize conditions as needed for their specific substrates.

Protocol 1: BOC Group Deprotection

This protocol describes the removal of the tert-butoxycarbonyl protecting group to yield the free secondary amine.

-

Setup: To a round-bottom flask charged with this compound (1.0 eq), add anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

-

Reaction: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

-

Isolation: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Wash further with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purification: The resulting amine can be purified by column chromatography or crystallization if necessary.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of the aryl bromide with a representative arylboronic acid.

-

Setup: In an oven-dried flask under an inert atmosphere (N₂ or Argon), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. An excess of the boronic acid and base is used to drive the reaction to completion.[10]

-

-

Reaction: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio). Heat the mixture to 80-100 °C and stir for 4-16 hours.

-

Rationale: Heating is required to drive the catalytic cycle. The aqueous base activates the boronic acid for transmetalation to the palladium center.[8]

-

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue by silica gel column chromatography to isolate the desired coupled product.

Safety and Handling

As a Senior Application Scientist, adherence to strict safety protocols is paramount. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Always wear safety glasses with side shields (or goggles), chemical-resistant gloves (e.g., nitrile), and a lab coat. |

| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. |

| Storage | Keep the container tightly closed. Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. |

| First Aid (Eyes) | Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention. |

| First Aid (Skin) | Wash off immediately with plenty of soap and water. Remove contaminated clothing. |

| First Aid (Inhalation) | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. |

Conclusion

tert-butyl 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine-4-carboxylate is a quintessential example of a modern synthetic building block. Its carefully designed architecture provides medicinal chemists with a reliable and versatile platform for constructing complex molecules. The orthogonal reactivity of the BOC-protected amine and the aryl bromide handle allows for precise, stepwise modifications, enabling the efficient exploration of chemical space in the pursuit of novel therapeutics. Understanding the strategic application of this intermediate can significantly accelerate drug discovery programs by streamlining the synthesis of diverse compound libraries.

References

-

J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. Retrieved from [Link]

- Google Patents. (n.d.). US7141566B1 - Benzoxazine and benzothiazine derivatives and the use thereof in medicaments.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Google Patents. (n.d.). US8680094B2 - 1, 4-benzoxazine compounds and derivatives thereof as therapeutic drugs for the treatment of neurodegenerative conditions.

-

National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Suzuki cross-coupling. Retrieved from [Link]

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of O-Boc and other protecting groups. Retrieved from [Link]

-

PubChem. (n.d.). Benzoxazine derivatives - Patent EP-0047005-B1. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Benzoxazine – Knowledge and References. Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. US8680094B2 - 1, 4-benzoxazine compounds and derivatives thereof as therapeutic drugs for the treatment of neurodegenerative conditions - Google Patents [patents.google.com]

- 3. Benzoxazine derivatives - Patent EP-0047005-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. jk-sci.com [jk-sci.com]

- 7. Boc Deprotection - TFA [commonorganicchemistry.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is continually shaped by the emergence of novel molecular scaffolds that offer unique structural and electronic properties. Among these, the 1,4-benzoxazine core has garnered significant attention as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. This guide focuses on a specific, highly functionalized derivative: tert-butyl 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine-4-carboxylate , commonly referred to as 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine .

This document serves as a comprehensive technical resource, providing not just the fundamental physicochemical properties of this compound, but also a detailed exploration of its synthetic pathway, the rationale behind the chosen methodologies, and its potential applications in drug discovery and development. As a Senior Application Scientist, the aim is to bridge theoretical knowledge with practical, field-proven insights, ensuring that the information presented is not only accurate but also actionable for researchers at the bench.

Core Molecular Attributes

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research. Herein, we summarize the key identifiers and physicochemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅BrFNO₃ | [1] |

| Molecular Weight | 332.17 g/mol | [1] |

| CAS Number | 1352318-72-9 | [1] |

| Appearance | Solid (predicted) | General knowledge |

| Purity | Typically >97% (commercial) | General knowledge |

The structure combines the rigid benzoxazine framework with several key functional groups that dictate its reactivity and potential biological interactions:

-

Bromine Atom: A versatile handle for further synthetic modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents.

-

Fluorine Atom: Often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like lipophilicity.

-

BOC Protecting Group: The tert-butoxycarbonyl (BOC) group protects the secondary amine of the benzoxazine ring, rendering it less nucleophilic and preventing unwanted side reactions during subsequent synthetic steps. Its facile removal under acidic conditions makes it an ideal choice for multi-step syntheses.[2][3]

Strategic Synthesis Pathway

Figure 1: A proposed two-step synthesis for the target compound.

Synthesis of the Unprotected Core: 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine

The formation of the 1,4-benzoxazine ring is a cornerstone of this synthesis. While various methods exist, a common and effective approach involves the cyclization of a suitably substituted 2-aminophenol with a 1,2-dihaloethane.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-amino-4-bromo-5-fluorophenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.5 eq) or cesium carbonate (Cs₂CO₃, 2.5 eq).

-

Addition of Reagents: Add 1,2-dibromoethane or 1,2-dichloroethane (1.2 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF is chosen for its ability to dissolve the reactants and facilitate the Sₙ2 reaction by solvating the cation of the base, leaving the anion more reactive.

-

Base: An inorganic base like K₂CO₃ is essential to deprotonate the phenolic hydroxyl group and the amino group, making them nucleophilic for the cyclization reaction.

-

Temperature: Elevated temperatures are required to overcome the activation energy for the intramolecular cyclization.

N-Boc Protection: A Critical Step for Versatility

The protection of the secondary amine in the benzoxazine ring is crucial for preventing its participation in subsequent reactions, thereby enabling selective modifications at other positions of the molecule. The BOC group is ideal due to its stability under a wide range of conditions and its straightforward removal.

Experimental Protocol:

-

Reaction Setup: Dissolve the synthesized 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or a mixture of THF and water.[1]

-

Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.2-1.5 eq) and a base such as triethylamine (TEA, 1.5 eq) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][3]

-

Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: If a biphasic system is used, separate the organic layer. If an organic solvent was used, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash chromatography on silica gel or by recrystallization to yield the final product, this compound.[4]

Self-Validating System and Trustworthiness:

The progress of both synthetic steps should be meticulously monitored by TLC to ensure the complete consumption of starting materials and the formation of the desired product. The identity and purity of the intermediate and final products must be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Analytical Characterization

While specific spectral data for this compound is not publicly available, we can predict the expected signals based on the structure and data from similar compounds.[5]

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Two signals in the aromatic region, likely doublets or doublet of doublets, corresponding to the two protons on the benzene ring.

-

Oxazine Ring Protons: Two multiplets corresponding to the -OCH₂- and -NCH₂- protons of the dihydro-1,4-benzoxazine ring.

-

BOC Group Protons: A characteristic singlet at approximately 1.5 ppm, integrating to 9 protons, corresponding to the tert-butyl group.

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons: Multiple signals in the aromatic region, with their chemical shifts influenced by the bromine and fluorine substituents.

-

Oxazine Ring Carbons: Two signals corresponding to the -OCH₂- and -NCH₂- carbons.

-

BOC Group Carbons: Signals corresponding to the quaternary carbon and the methyl carbons of the tert-butyl group, as well as the carbonyl carbon.

HPLC Analysis:

A reversed-phase HPLC method would be suitable for assessing the purity of the final compound. A typical mobile phase would consist of a gradient of water and acetonitrile with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid.[6] It is important to note that prolonged exposure to acidic conditions, especially with higher concentrations of TFA, can lead to the cleavage of the BOC group.[6]

Applications in Drug Discovery and Development

The 1,4-benzoxazine scaffold is a component of several approved drugs and numerous investigational agents, highlighting its therapeutic potential. These compounds have demonstrated a broad range of biological activities.

Figure 2: Potential applications stemming from the target compound.

As a Key Building Block:

This compound is primarily valuable as a versatile intermediate for the synthesis of more complex molecules. The bromine atom serves as a key functional group for introducing diversity through various cross-coupling reactions. The BOC-protected nitrogen ensures that the core structure remains intact during these transformations.

Potential Therapeutic Areas:

-

Antimicrobial Agents: Benzoxazine derivatives have shown promise as antibacterial and antifungal agents.

-

Anticancer Therapeutics: Some substituted benzoxazines have exhibited cytotoxic activity against various cancer cell lines.

-

Neuroprotective Compounds: Certain 1,4-benzoxazine derivatives have been investigated for their potential in treating neurodegenerative diseases due to their antioxidant and neuroprotective properties.

Conclusion

This compound represents a strategically designed building block for the synthesis of novel chemical entities with potential therapeutic applications. Its carefully chosen functional groups—the synthetically versatile bromine, the metabolically stabilizing fluorine, and the robust BOC protecting group—make it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, a logical and detailed synthetic approach, and an outlook on its potential applications, thereby equipping researchers with the foundational knowledge required to effectively utilize this compound in their research endeavors.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]

-

ResearchGate. 13 C NMR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo [e][1][4]oxazine. [Link]

Sources

A Technical Guide to the Solubility Profiling of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine in Organic Solvents

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide presents a comprehensive framework for determining the solubility of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine, a complex heterocyclic building block. While specific quantitative solubility data for this compound is not extensively available in public literature, this document, written from the perspective of a Senior Application Scientist, establishes a robust, scientifically-grounded methodology for its systematic evaluation. We will explore the predicted solubility based on the molecule's structural attributes, detail the gold-standard shake-flask method for thermodynamic solubility determination, and provide a complete, self-validating experimental protocol. The objective is to equip researchers with the foundational knowledge and practical tools necessary to generate high-quality, reliable solubility data essential for process development and formulation strategies.

Introduction: The Imperative of Solubility in Pharmaceutical Development

In pharmaceutical manufacturing and drug discovery, the selection of an appropriate solvent is a critical decision that impacts safety, efficacy, process efficiency, and regulatory compliance.[1] Solubility dictates the feasibility of reaction conditions, dictates the choice of crystallization methods for purification, and is a primary determinant of a drug's absorption and bioavailability.[2] Poorly characterized solubility can lead to unreliable results in biological assays, costly downstream processing challenges, and unstable formulations.[3]

This guide focuses on this compound, a substituted benzoxazine derivative. Benzoxazines are a class of heterocyclic compounds known for their utility as precursors in the synthesis of biologically active molecules and advanced polymers.[4][5][6] The specific functionalization of this molecule—with a bulky tert-butyloxycarbonyl (BOC) protecting group, a bromine atom, and a fluorine atom—creates a unique physicochemical profile that requires systematic investigation. Understanding its behavior in various organic solvents is paramount for any scientist looking to utilize it as a synthetic intermediate.

Physicochemical Profile and Predicted Solubility Behavior

A molecule's structure provides significant clues to its solubility. By deconstructing the components of this compound, we can develop a hypothesis regarding its solubility in different classes of organic solvents.

-

Core Structure (Dihydro-1,4-benzoxazine): The benzoxazine core is a polar heterocyclic system containing both hydrogen bond acceptors (oxygen and the BOC-protected nitrogen) and a phenyl ring capable of π-π stacking interactions.

-

Substituents:

-

4-BOC Group: The tert-butyloxycarbonyl group is sterically bulky and largely non-polar, which will increase solubility in less polar solvents. However, its two oxygen atoms can act as hydrogen bond acceptors.

-

6-Bromo and 5-Fluoro Groups: These electron-withdrawing halogens increase the molecule's molecular weight and polarizability. The fluorine atom, in particular, increases polarity.

-

-

Overall Polarity: The combination of the polar benzoxazine ring, the electronegative halogens, and the large, somewhat non-polar BOC group suggests the molecule is of intermediate polarity .

Predicted Solubility:

-

High Solubility Expected in: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF), as well as chlorinated solvents like Dichloromethane (DCM) and Chloroform. These solvents can effectively solvate the polar regions of the molecule.

-

Moderate Solubility Expected in: Polar protic solvents like Ethanol, Methanol, and Isopropanol. The bulky BOC group may slightly hinder interactions with the highly structured hydrogen-bonding network of these solvents.

-

Low to Negligible Solubility Expected in: Non-polar solvents such as Hexanes, Cyclohexane, and Toluene. The molecule's inherent polarity is likely too high to be overcome by the weak van der Waals forces offered by these solvents.

A Systematic Workflow for Solubility Determination

A structured, multi-tiered approach is essential for efficiently and accurately profiling the solubility of a novel compound. This workflow ensures that resource-intensive quantitative methods are applied strategically.

Caption: Logical workflow for systematic solubility profiling.

Experimental Protocol: Thermodynamic Solubility Determination

The "shake-flask" method is the gold standard for determining equilibrium or thermodynamic solubility.[7][8][9] It measures the concentration of a compound in a saturated solution when excess solid is present and the system has reached equilibrium.[10] This protocol is designed to be self-validating by ensuring equilibrium is reached and by using a validated analytical method for quantification.

Principle

An excess of the solid compound is agitated in the chosen solvent for a sufficient period to allow the dissolution and precipitation processes to reach equilibrium. After this period, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is accurately measured. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred analytical technique due to its ability to separate the analyte from any potential impurities or degradants.[7]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Thermostatic orbital shaker capable of maintaining 25 °C ± 1 °C[11]

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

Detailed Step-by-Step Methodology

Part A: HPLC-UV Method Development & Calibration

-

Method Development: Develop an isocratic or gradient HPLC method capable of resolving the target compound from any impurities. The presence of the aromatic ring and chromophores makes UV detection highly suitable.

-

Stock Solution Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask to create a 1 mg/mL stock solution.

-

Calibration Curve: Prepare a series of at least five standard solutions by serial dilution of the stock solution. The concentration range should bracket the expected solubility.

-

Analysis: Inject each standard in triplicate and plot the mean peak area against the known concentration to generate a calibration curve. The curve must have a correlation coefficient (r²) of ≥ 0.999 for the method to be considered linear and valid.

Part B: Shake-Flask Solubility Measurement

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials (in triplicate for each solvent). An amount sufficient to remain visibly undissolved at equilibrium is required.[7]

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in the thermostatic orbital shaker set to 25 °C. Agitate the vials at a constant speed that ensures the solid particles are well-suspended without creating a vortex.[11]

-

Time to Equilibrium: To ensure equilibrium is reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not significantly change between two consecutive time points.[11]

-

Sample Collection and Preparation:

-

Stop the shaker and allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a glass syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. Note: The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

-

Dilute the filtrate with a suitable solvent if necessary to bring the concentration within the range of the HPLC calibration curve. The dilution factor must be accurately recorded.

-

-

Analysis: Inject the prepared samples into the HPLC system and determine the peak area.

-

Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the final solubility of the compound in the solvent.

Caption: Step-by-step experimental protocol for the shake-flask method.

Data Presentation and Interpretation

All quantitative solubility data should be presented clearly to allow for easy comparison across different solvents. The results are typically reported in units of mg/mL or as a molar concentration (mol/L).

Table 1: Illustrative Template for Solubility Data of this compound at 25 °C

| Solvent Class | Solvent Name | Dielectric Constant (ε) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | [Experimental Data] | [Calculated Data] | e.g., Freely Soluble |

| Dimethylformamide (DMF) | 36.7 | [Experimental Data] | [Calculated Data] | e.g., Freely Soluble | |

| Acetonitrile | 37.5 | [Experimental Data] | [Calculated Data] | e.g., Soluble | |

| Tetrahydrofuran (THF) | 7.6 | [Experimental Data] | [Calculated Data] | e.g., Soluble | |

| Chlorinated | Dichloromethane (DCM) | 9.1 | [Experimental Data] | [Calculated Data] | e.g., Freely Soluble |

| Polar Protic | Methanol | 32.7 | [Experimental Data] | [Calculated Data] | e.g., Sparingly Soluble |

| Ethanol | 24.6 | [Experimental Data] | [Calculated Data] | e.g., Sparingly Soluble | |

| Non-Polar | Toluene | 2.4 | [Experimental Data] | [Calculated Data] | e.g., Slightly Soluble |

| Hexane | 1.9 | [Experimental Data] | [Calculated Data] | e.g., Insoluble |

Note: This table is a template. The data must be generated experimentally following the protocol described.

Conclusion

A thorough understanding of the solubility of this compound is not merely an academic exercise; it is a fundamental prerequisite for its effective use in any research or development setting. While a theoretical analysis of its molecular structure provides a valuable starting point for predicting its behavior, it cannot replace empirical data. The shake-flask method, coupled with a validated HPLC-UV analytical procedure, represents the most reliable and authoritative approach to generate precise thermodynamic solubility data.[9] By following the systematic workflow and detailed protocols outlined in this guide, researchers can confidently generate the high-quality data needed to guide solvent selection for synthesis, purification, and formulation, thereby accelerating the development timeline and ensuring the robustness of their chemical processes.

References

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

-

Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]

-

Davit, B. M., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. Retrieved from [Link]

-

Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). (n.d.). Thermodynamic solubility. Retrieved from [Link]

-

ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. Request PDF. Retrieved from [Link]

-

(n.d.). Guide for crystallization. Retrieved from [Link]

-

Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from [Link]

-

American Chemical Society. (2011, March 21). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. Retrieved from [Link]

-

SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

-

ResearchGate. (2016, October 4). (PDF) Solvent Selection Methodology for Pharmaceutical Processes: Solvent Swap. Retrieved from [Link]

-

Sanofi. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021, April 13). Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds. PMC. Retrieved from [Link]

-

MDPI. (2026, January 15). Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures. Retrieved from [Link]

-

International Council for Harmonisation (ICH). (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]

-

European Medicines Agency (EMA). (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. Retrieved from [Link]

- Google Patents. (n.d.). US8288533B1 - Methods for preparing benzoxazines using aqueous solvent.

-

ResearchGate. (2024, September 10). Benzothiazine derivatives solubility?. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid. Retrieved from [Link]

Sources

- 1. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. enamine.net [enamine.net]

- 4. Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 9. researchgate.net [researchgate.net]

- 10. pharmatutor.org [pharmatutor.org]

- 11. who.int [who.int]

physical and chemical hazards of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine

An In-Depth Technical Guide to the Physical and Chemical Hazards of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine

Section 1: Introduction and Compound Profile

tert-butyl 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine-4-carboxylate , commonly referred to as this compound, is a halogenated and protected benzoxazine derivative. With the CAS Number 1352318-72-9 and a molecular formula of C₁₃H₁₅BrFNO₃, it serves as a specialized building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and complex molecular architectures.[1] The presence of bromo and fluoro substituents on the aromatic ring, combined with the carbamate protecting group (BOC), makes it a versatile intermediate for introducing the benzoxazine scaffold in multi-step syntheses.

The inherent reactivity of its functional groups necessitates a thorough understanding of its hazard profile. This guide provides a synthesized analysis of the potential physical and chemical hazards associated with this compound, drawing upon data from structurally related molecules to establish best practices for safe handling, storage, and emergency response.

Caption: Chemical Structure and Properties of the Target Compound.

Section 2: Hazard Identification and GHS Classification

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[2][4][5][6] |

| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin.[2][4] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[3] |

| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation.[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[3][6] |

Section 3: Physical Hazard Assessment

Physical State: Solid, likely a crystalline powder or solid mass.

Fire and Explosion Hazards: While not classified as flammable, this compound will burn if exposed to a significant ignition source. The primary fire-related hazard stems from its thermal decomposition.

-

Thermal Decomposition: Heating the compound to decomposition will produce highly toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[7]

-

Dust Explosion: As with many fine organic solids, the dust of this compound can form an explosive mixture with air if dispersed in a sufficient concentration and exposed to an ignition source. Therefore, generating dust during handling should be minimized.

Experimental Protocol: Fire Extinguishing

-

Suitability Analysis: For small fires involving this compound, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher. Avoid using a direct water jet, as it can scatter the material and spread the fire.

-

Firefighter Precautions: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA). The causality is clear: the combustion products are toxic and corrosive, posing a severe inhalation hazard.

-

Containment: Prevent fire-extinguishing water from entering drains or surface water, as halogenated organic compounds can be hazardous to the environment.

Section 4: Chemical and Toxicological Hazard Assessment

Reactivity and Stability

The molecule is generally stable under recommended storage conditions.[4][7] However, its reactivity profile is dictated by the BOC-protecting group and the activated aromatic ring.

-

Conditions to Avoid: Excess heat and exposure to incompatible materials are the primary conditions to avoid.[7]

-

Incompatible Materials:

-

Strong Oxidizing Agents: Can react exothermically, potentially leading to fire or explosion.[2][4][7]

-

Strong Acids: Will readily cleave the tert-butoxycarbonyl (BOC) protecting group. This reaction can be vigorous and may release isobutylene gas, leading to pressure buildup in a closed system.

-

Strong Reducing Agents: May react with the bromo-substituent or other parts of the molecule.[7]

-

Strong Bases: Can potentially hydrolyze the carbamate linkage, though this is generally slower than acid-catalyzed cleavage.

-

Toxicological Profile (Routes of Exposure)

The toxicological properties have not been fully investigated.[2] The assessment below is based on data from analogous structures.

-

Inhalation: Inhaling dust may cause respiratory tract irritation, leading to symptoms like coughing and shortness of breath.[3][6]

-

Skin Contact: The compound is predicted to be harmful if it comes into contact with the skin and is expected to cause skin irritation.[2][3][4] Prolonged contact may lead to redness and dermatitis.

-

Eye Contact: Direct contact with the eyes will likely cause serious irritation, characterized by redness, pain, and potential damage to the cornea if not promptly addressed.[3]

-

Ingestion: Ingestion is expected to be harmful.[2][4][5] Symptoms may include nausea, vomiting, and abdominal pain.

Chronic Exposure and Carcinogenicity

There is no data available to assess the mutagenic, carcinogenic, or reproductive toxicity of this specific compound.[2][7] As a matter of standard laboratory prudence, exposure should be minimized to avoid any potential long-term health effects.

Section 5: Exposure Control and Safe Handling Protocols

A multi-layered approach to exposure control is mandatory when working with this compound. This system is self-validating; by following each step, the risks identified in previous sections are systematically mitigated.

Engineering Controls

-

Primary Control: All manipulations of the solid compound or its solutions must be conducted within a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of dust or vapors.

-

Emergency Facilities: An eyewash station and a safety shower must be located in the immediate vicinity of the workstation.[3] Their accessibility is non-negotiable.

Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields or goggles.[7] | Protects against splashes and airborne dust, mitigating the risk of serious eye irritation. |

| Hand | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness). | Prevents skin contact, addressing the dermal toxicity and skin irritation hazards. Gloves must be inspected before use and changed immediately if contaminated. |

| Body | Standard laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory | Not required if handled exclusively within a fume hood. For situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[7] | Provides a final barrier against inhalation of hazardous dust. |

Step-by-Step Safe Handling Workflow

This protocol ensures that hazards are controlled at every step of the process.

Caption: A systematic workflow for safely handling the compound.

Section 6: Emergency and First-Aid Procedures

Immediate and appropriate action is crucial in the event of an accidental exposure.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][5]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[3][5]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink plenty of water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][5]

Section 7: Storage and Disposal

Storage

Proper storage is essential for maintaining the compound's integrity and ensuring safety.

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][4]

-

Incompatibilities: Keep away from the incompatible materials listed in Section 4.1.

Disposal

This material must be treated as hazardous waste.

-

Procedure: Disposal must be carried out by a licensed waste disposal company. Do not allow the material to enter drains or the environment. All local, regional, and national regulations regarding hazardous waste disposal must be strictly followed.[2][5]

Section 8: References

-

Fisher Scientific. (2025). Safety Data Sheet for 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile.

-

Fisher Scientific. (2025). Safety Data Sheet for 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine.

-

Fisher Scientific. (2024). Safety Data Sheet for 3,4-Dihydro-2H-1,4-benzoxazine.

-

Thermo Fisher Scientific. (2024). Safety Data Sheet for 6-Chloro-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile.

-

Sigma-Aldrich. (2022). Safety Data Sheet for 4H-3,1-benzoxazine-2,4(1H)-dione.

-

Fisher Scientific. Safety Data Sheet for 2-Bromo-4-fluorobenzonitrile.

-

BLDpharm. Product Information for this compound.

-

ChemSrc. Product Information for CAS 1352318-72-9.

-

Thermo Fisher Scientific. (2025). Safety Data Sheet for 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one.

-

Apollo Scientific. (2023). Safety Data Sheet for 4-Bromo-5-fluoro-2-iodobenzoic acid.

Sources

The Biological Versatility of Benzoxazine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzoxazine Scaffold - A Privileged Structure in Medicinal Chemistry